molecular formula C9H12N5O4+ B14096613 1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione

1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14096613
M. Wt: 254.22 g/mol
InChI Key: KKYLEIDAAWLNSK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxyuridine typically involves the azidation of 2’,3’-dideoxyuridine. This process can be achieved through the reaction of 2’,3’-dideoxyuridine with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with an azido group.

Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3’-Azido-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-dideoxyuridine involves its incorporation into the viral DNA by reverse transcriptase, leading to chain termination. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA . This results in the inhibition of viral replication .

Properties

Molecular Formula

C9H12N5O4+

Molecular Weight

254.22 g/mol

IUPAC Name

[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]imino-iminoazanium

InChI

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,10,15H,3-4H2/p+1

InChI Key

KKYLEIDAAWLNSK-UHFFFAOYSA-O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=N

Origin of Product

United States

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